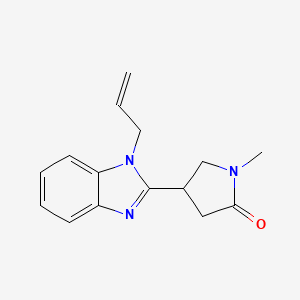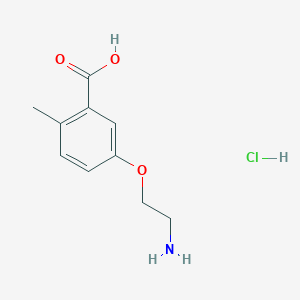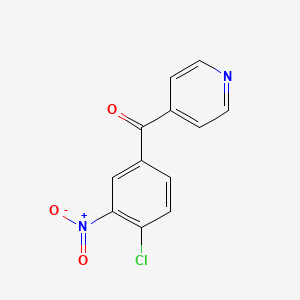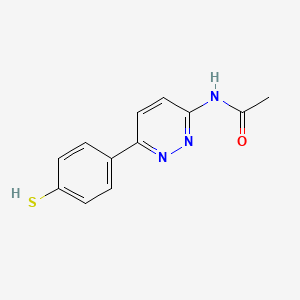
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound features a unique structure combining a pyrrolidinone ring with a benzimidazole moiety, making it an interesting subject for various scientific studies. The presence of both nitrogen-containing heterocycles in its structure contributes to its potential biological and chemical activities.
Métodos De Preparación
The synthesis of 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of functionalized acyclic substrates. This process typically includes the following steps:
Amination and Cyclization: Functionalized acyclic substrates undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives are oxidized to form the desired pyrrolidinone structure.
Ring Expansion: β-lactams or cyclopropylamides are subjected to ring expansion reactions to yield pyrrolidinones.
Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal side reactions .
Análisis De Reacciones Químicas
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparación Con Compuestos Similares
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar reactivity and biological activities.
Benzimidazole Derivatives: Compounds with the benzimidazole moiety also show diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrrolidinone and benzimidazole derivatives, making it a versatile compound for various scientific studies .
Propiedades
IUPAC Name |
1-methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-8-18-13-7-5-4-6-12(13)16-15(18)11-9-14(19)17(2)10-11/h3-7,11H,1,8-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKRNSPQFYJCNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2357656.png)
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)


![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2357668.png)
![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)




